molecular formula C22H17NO2 B4174808 11-(4-hydroxyphenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one

11-(4-hydroxyphenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one

Cat. No. B4174808
M. Wt: 327.4 g/mol
InChI Key: QCCMXOOWEQFQLM-UHFFFAOYSA-N
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Description

This compound is a type of benzocyclopentaquinoline . It appears as yellow crystals with a melting point of 279–280°C .


Synthesis Analysis

The compound can be synthesized through a three-component condensation of naphthalen-2-amine or naphthalene-1,5-diamine with substituted benzaldehydes and cyclopentane-1,3-dione . Another method involves Pd catalyzed facile synthesis via sequential Sonogashira coupling and annulation .


Molecular Structure Analysis

The compound has an IR spectrum with peaks at 3244, 3181 (NH), 3112, 3091, 3070, 3030, 3019 (С–H Ar), 2960, 2950, 2921, 2855 (C–H Alk), 1663 (C=O), 1626, 1604, 1596, 1586, 1524, 1504 (С–С Ar) .


Chemical Reactions Analysis

The compound can undergo reactions under the influence of Pd (OAc) 2 and Ph 3 P. Lowering the mol% of these reagents to 5% and 10% respectively resulted in an increase of yield .


Physical And Chemical Properties Analysis

The compound forms yellow crystals and has a melting point of 279–280°C. It has an IR spectrum with peaks at various frequencies corresponding to different types of bonds .

Future Directions

Future research could focus on exploring the compound’s mechanism of action, its potential applications, and its safety profile. Additionally, the efficiency of the synthesis process could be further improved .

properties

IUPAC Name

17-(4-hydroxyphenyl)-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c24-15-8-5-14(6-9-15)20-21-16-4-2-1-3-13(16)7-10-17(21)23-18-11-12-19(25)22(18)20/h1-10,20,23-24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCMXOOWEQFQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1NC3=C(C2C4=CC=C(C=C4)O)C5=CC=CC=C5C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(4-Hydroxyphenyl)-8,9-dihydro-7H-benzo[f]-cyclopenta[b]quinolin-10(11H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11-(4-hydroxyphenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one
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11-(4-hydroxyphenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one
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11-(4-hydroxyphenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one
Reactant of Route 4
11-(4-hydroxyphenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one
Reactant of Route 5
11-(4-hydroxyphenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one
Reactant of Route 6
11-(4-hydroxyphenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one

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